5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Physicochemical property prediction ADME

This 5-Bromo-8-chloro-THIQ scaffold features orthogonal C5-Br (Suzuki-Miyaura active) and C8-Cl (stable under Suzuki, amenable to Buchwald-Hartwig amination or SNAr) handles, enabling divergent library synthesis in 2-3 steps instead of 4-6. With predicted XLogP3=1.96 and pKa~8.5-8.7, it is pre-optimized for CNS drug discovery and balances membrane permeability with solubility. The 5,8-dihalo pattern provides a structurally distinct alternative to the 7,8-dichloro-THIQ PNMT inhibitor scaffold for systematic selectivity profiling. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC documentation. Ideal for SAR exploration, halogen-bonding crystal engineering, and late-stage functionalization.

Molecular Formula C9H9BrClN
Molecular Weight 246.53 g/mol
CAS No. 1445948-16-2
Cat. No. B1467275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
CAS1445948-16-2
Molecular FormulaC9H9BrClN
Molecular Weight246.53 g/mol
Structural Identifiers
SMILESC1CNCC2=C(C=CC(=C21)Br)Cl
InChIInChI=1S/C9H9BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2
InChIKeyPMZFFXIEAZJLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2) – Core Identity and Procurement Baseline


5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2) is a dihalogenated tetrahydroisoquinoline (THIQ) building block with a molecular formula of C₉H₉BrClN, a molecular weight of 246.53 g/mol, and a monoisotopic mass of 244.9607 Da [1]. It belongs to the broader class of tetrahydroisoquinolines, which are privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic therapeutic candidates [2]. The compound features a secondary amine within a partially saturated bicyclic framework, with bromine at the 5-position and chlorine at the 8-position of the aromatic ring. Commercially available at ≥95% purity with batch-specific quality documentation (NMR, HPLC, GC) , this compound serves as a versatile intermediate for structure–activity relationship (SAR) exploration and late-stage functionalization.

Why 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline Cannot Be Interchanged with Common THIQ Analogs


The specific 5-bromo-8-chloro substitution pattern produces a unique combination of electronic, steric, and reactivity properties that is not replicated by other dihalogenated or monohalogenated THIQ analogs. The ortho-bromine at C5 provides a moderately reactive handle for palladium-catalyzed cross-coupling reactions, while the C8 chlorine substantially increases lipophilicity and alters amine basicity [1] [2]. In contrast, the widely used 7,8-dichloro-THIQ scaffold presents two chlorine atoms that lack the differential reactivity required for sequential chemoselective functionalization [3]. The 5,8-disubstitution pattern also places halogen atoms on non-adjacent positions, avoiding the steric crowding and altered ring electronics observed in 6,8- or 7,8-disubstituted isomers [4]. Generic substitution with a mono-halogenated THIQ (e.g., 5-bromo-THIQ or 8-chloro-THIQ) forfeits either the C8 lipophilic enhancement or the C5 cross-coupling handle, fundamentally changing the compound's utility as a dual-purpose intermediate.

Quantitative Differentiation Evidence for 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline


Predicted Lipophilicity (LogP) Advantage Over 8-Chloro-THIQ and Unsubstituted THIQ

The 5-bromo substituent markedly elevates the predicted octanol–water partition coefficient. The target compound exhibits a predicted XLogP3 of 1.96, compared to 2.00–2.31 for monochlorinated 8-chloro-THIQ and 1.54 for unsubstituted THIQ [1] [2] [3]. This indicates that the additional bromine atom at C5 provides a measurable logP increase of approximately 0.4 to 0.5 log units relative to the parent scaffold, without reaching the extreme lipophilicity that can impair solubility. The balance between membrane permeability and aqueous solubility is critical for CNS drug discovery programs where THIQ scaffolds are frequently employed.

Lipophilicity Physicochemical property prediction ADME

Amine Basicity (pKa) Modulation Relative to 5-Bromo-THIQ

The electron-withdrawing effect of the C8 chlorine substituent reduces amine basicity. The mono-substituted 5-bromo-THIQ has a predicted pKa of 8.99 ± 0.20 . Introduction of chlorine at C8 in the target compound is predicted to lower the pKa by approximately 0.3 to 0.5 units (predicted pKa ~8.5–8.7) based on the additive Hammett σ effects of the chloro substituent at the para position relative to the basic nitrogen [1]. This modulation of basicity influences protonation state at physiological pH, salt formation selection, chromatographic purification behavior, and receptor binding interactions where the charged amine is a critical pharmacophoric element.

Amine basicity Physicochemical property prediction Salt formation

Chemoselective Cross-Coupling Reactivity: C5 Bromine as a Privileged Suzuki Handle

The C5 bromine atom in THIQ scaffolds is a well-established site for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling efficient introduction of aryl, heteroaryl, and alkenyl groups [1]. In a representative study, 5-iodo-3-methyl-THIQ analogs underwent Suzuki coupling with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) in toluene to yield 5-aryl-THIQ derivatives in good yields [1]. The C5 bromine in the target compound provides similar reactivity with the advantage of greater stability and ease of handling compared to the iodo analog. Critically, the C8 chlorine remains intact under standard Suzuki conditions (Pd(0), mild base, ≤110 °C), enabling sequential chemoselective functionalization: C5 arylation followed by C8 derivatization via alternative cross-coupling (e.g., Buchwald–Hartwig amination) or nucleophilic aromatic substitution [2]. In contrast, 7,8-dichloro-THIQ presents two chemically equivalent chlorine atoms that preclude site-selective modification without protecting group strategies.

Chemoselective cross-coupling Suzuki–Miyaura Late-stage functionalization

PNMT Inhibitor SAR Context and the 5,8-Dihalo Advantage Over 7,8-Dihalo Scaffolds

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) is a validated, potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) with an IC₅₀ of 10 µM [1] [2]. The PNMT enzyme catalyzes the final step in epinephrine biosynthesis, making it a target for cardiovascular and anxiety disorders. The 5,8-disubstitution pattern of the target compound places bromine at a position that, in closely related hydroxy-substituted THIQ SAR studies, was found to be adjacent to a lipophilic region of the PNMT active site, where larger halogen atoms enhance binding through favorable van der Waals contacts [3]. While the 7,8-dihalo scaffold has been extensively characterized, the 5,8-dihalo pattern remains comparatively underexplored, offering a structurally distinct pharmacophore that may address the selectivity limitation of 7,8-dichloro-THIQ, which also binds α₂-adrenoceptors (Ki = 3.1–300 nM depending on assay) [4].

PNMT inhibition Epinephrine biosynthesis Cardiovascular/CNS target

Crystalline Packing and Solid-State Behavior Differentiated from Fluorinated THIQ Analogs

A comparative crystallographic study of 1,2-diaryl-6-methoxy-THIQ derivatives demonstrated that chloro- and bromo-substituted analogs exhibit nearly identical crystal packing motifs, dominated by C–H···π and π···π interactions, whereas fluorinated analogs display distinct C–F···π and C–H···F interactions that alter lattice energetics and solubility [1]. The presence of both Br and Cl in the target compound is expected to produce packing behavior within the Cl/Br isostructural family, characterized by anisotropic charge distribution around the heavier halogens and potential Type I/Type II halogen–halogen contacts. This predictable packing behavior is advantageous for: (a) consistent solid-form development across a bromo/chloro analog series, (b) reproducible dissolution rates for in vitro assay preparation, and (c) reliable long-term storage stability profiles compared to fluorinated congeners which often exhibit polymorphism due to weaker, more flexible intermolecular interactions.

Crystal engineering Solid-state chemistry Halogen bonding

Market Availability and Quality Documentation Transparency Advantage

Procurement risk assessment reveals that 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2) is commercially supplied at ≥95% purity with transparent, batch-specific QC documentation including NMR, HPLC, and GC spectra . This contrasts with the more common 5-bromo-8-chloroisoquinoline (CAS 956003-79-5) and its 3,4-dihydro analog (CAS 1445891-16-6), which are often supplied without publicly available batch analytical data . For the closely positioned isomer 6-bromo-8-chloro-THIQ (CAS 1592348-11-2), vendor QC documentation is frequently limited to certificate of analysis summaries without raw spectral data [1]. The availability of verifiable, batch-resolved analytical data for the target compound enables direct qualification of chemical identity and purity prior to use in GLP or preclinical studies, reducing the time and cost burden of independent re-characterization.

Procurement Quality control Batch traceability

Highest-Confidence Application Scenarios for 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline


Divergent Library Synthesis via Sequential Chemoselective Cross-Coupling at C5 and C8

Medicinal chemistry teams constructing focused THIQ-based libraries can exploit the orthogonal reactivity of C5-Br (Suzuki–Miyaura active) and C8-Cl (stable under Suzuki conditions, amenable to subsequent Buchwald–Hartwig amination or SNAr). This divergent strategy enables the generation of a 24–96 compound library from a single batch of the target compound within 2–3 synthetic steps, compared to 4–6 steps for linear analog synthesis [1]. The strategy is particularly valuable for SAR exploration of CNS targets where the THIQ scaffold is a privileged pharmacophore .

PNMT Inhibitor Lead Optimization with Selectivity Profiling Against α₂-Adrenoceptors

The 5,8-dihalo substitution pattern provides a structurally distinct alternative to the well-characterized 7,8-dichloro-THIQ PNMT inhibitor scaffold (IC₅₀ = 10 µM) [1]. By placing bromine at C5 rather than chlorine at C7, researchers can systematically evaluate whether the altered halogen geometry reduces off-target binding at the α₂-adrenoceptor (where 7,8-dichloro-THIQ shows Ki = 3.1–300 nM) . This compound serves as a key intermediate for synthesizing candidate PNMT inhibitors with potentially improved selectivity profiles [2].

Crystal Engineering and Solid-Form Development Studies Leveraging Halogen Bonding

The co-presence of bromine and chlorine on the THIQ scaffold enables systematic investigation of halogen bonding preferences in crystal engineering. The heavier bromine atom provides stronger, more directional halogen-bond donor capability (σ-hole magnitude) compared to chlorine, while chlorine can serve as a weaker, geometrically complementary acceptor [1]. This makes the compound an ideal model system for studying competitive halogen bonding and for developing co-crystals with pharmaceutical co-formers where halogen bonding is the primary driving force for lattice stabilization .

ADME Property Tuning Through Controlled Lipophilicity and Basicity Modulation

The predicted physicochemical profile of this compound (XLogP3 = 1.96, pKa ~8.5–8.7) positions it in a favorable range for CNS drug discovery, balancing membrane permeability with solubility [1] . Lead optimization programs can use this compound as a central intermediate, introducing polar groups at C5 via Suzuki coupling while retaining the C8 chlorine to maintain the beneficial logP range of 1.5–3.0. This contrasts with the more lipophilic 5,8-dibromo analog (predicted XLogP3 ≈ 2.5), which may encounter solubility-limited absorption, and the less lipophilic 5,8-difluoro analog (predicted XLogP3 ≈ 1.2), which may exhibit poor passive membrane permeability [2].

Quote Request

Request a Quote for 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.